molecular formula C7H13NO B11761387 (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

Cat. No.: B11761387
M. Wt: 127.18 g/mol
InChI Key: FXEGTGONOYXDFJ-BQBZGAKWSA-N
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Description

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol: is a bicyclic compound belonging to the class of pyrrolidine alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is challenging due to its stereochemistry and the sensitivity of the starting materials. Several synthetic routes have been reported, including the use of chiral catalysts, enzymes, and natural products as starting materials.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways . Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor .

Comparison with Similar Compounds

  • (2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
  • Dehydropipernonaline

Uniqueness: (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is unique due to its specific stereochemistry and the range of biological activities it exhibits.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol

InChI

InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2/t6-,7-/m0/s1

InChI Key

FXEGTGONOYXDFJ-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H](CN2C1)O

Canonical SMILES

C1CC2CC(CN2C1)O

Origin of Product

United States

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